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Compound of Interest

Compound Name: (E)-dodec-2-enoate

Cat. No.: B1260609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-
dodec-2-enoate, a valuable compound in various research and development applications. This

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed, generalized experimental protocols for obtaining

such spectra. The information is presented to aid in the identification, characterization, and

quality control of (E)-dodec-2-enoate in a laboratory setting.

Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for (E)-dodec-
2-enoate. Due to the limited availability of a complete set of experimentally verified data in

publicly accessible literature, these tables are compiled from predictive models and data from

closely related analogues. These values provide a strong baseline for the characterization of

(E)-dodec-2-enoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.97 dt 1H H-3

~5.81 d 1H H-2

~4.18 q 2H -OCH₂CH₃

~2.18 q 2H H-4

~1.45 quint 2H H-5

~1.27 m 10H H-6 to H-10

~1.29 t 3H -OCH₂CH₃

~0.88 t 3H H-12

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary slightly from

experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Assignment

~166.5 C-1 (C=O)

~149.8 C-3

~121.1 C-2

~60.2 -OCH₂CH₃

~32.2 C-4

~31.8 C-10

~29.3 C-8

~29.2 C-7

~29.1 C-6

~28.1 C-5

~22.7 C-11

~14.3 -OCH₂CH₃

~14.1 C-12

Solvent: CDCl₃. Data is predicted and may vary slightly from experimental values.

Table 3: Infrared (IR) Spectroscopic Data (Analogous)

Wavenumber (cm⁻¹) Intensity Assignment

~2955-2855 Strong C-H (alkane) stretching

~1725 Strong C=O (ester) stretching

~1655 Medium C=C (alkene) stretching

~1170 Strong C-O (ester) stretching

~980 Medium =C-H (trans) bending
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Data is based on characteristic values for similar α,β-unsaturated esters.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Relative Intensity (%) Assignment

226.2 ~20 [M]⁺ (Molecular Ion)

181.1 ~30 [M - OCH₂CH₃]⁺

153.1 ~10 [M - COOCH₂CH₃]⁺

88.1 ~100
McLafferty rearrangement

fragment

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of liquid

samples such as (E)-dodec-2-enoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Approximately 5-10 mg of the liquid (E)-dodec-2-enoate sample is accurately weighed

and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solvent to provide a chemical shift reference at 0.00 ppm.

The solution is transferred into a clean, dry 5 mm NMR tube.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Spectroscopy:
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The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized by shimming.

A standard one-pulse ¹H NMR experiment is performed at a specific frequency (e.g., 400

MHz).

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the

spectrum.

The spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the

TMS signal.

¹³C NMR Spectroscopy:

Following ¹H NMR analysis, the spectrometer is tuned to the ¹³C frequency (e.g., 100

MHz).

A standard proton-decoupled ¹³C NMR experiment (e.g., using a broadband decoupling

sequence) is performed.

A larger number of scans are typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

The acquired FID is processed similarly to the ¹H spectrum.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

A drop of the liquid (E)-dodec-2-enoate is placed on the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

A second salt plate is placed on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.
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Care is taken to ensure no air bubbles are trapped in the film.

Data Acquisition:

A background spectrum of the empty spectrometer is recorded.

The "sandwiched" salt plates are placed in the sample holder of the FTIR spectrometer.

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

2.3 Mass Spectrometry (MS)

Sample Preparation and Introduction:

A dilute solution of the (E)-dodec-2-enoate sample is prepared in a volatile organic

solvent (e.g., methanol or acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or, for

mixture analysis, through a gas chromatography (GC) or liquid chromatography (LC)

system coupled to the MS.

Data Acquisition (Electron Ionization - GC/MS):

For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a

capillary column.

The separated components elute from the column and enter the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.
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A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of (E)-dodec-2-enoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260609#spectroscopic-data-of-e-dodec-2-enoate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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